molecular formula C22H20BrNO B11563238 N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide

N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide

Cat. No.: B11563238
M. Wt: 394.3 g/mol
InChI Key: VPCGKQLMZQFSTN-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diphenylacetamide moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide
  • N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide
  • N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine

Comparison:

  • N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which can impart different chemical and biological properties compared to its analogs.
  • The bromine atom in the para position and the two methyl groups in the ortho positions on the phenyl ring can influence its reactivity and interactions with other molecules.
  • The diphenylacetamide moiety can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H20BrNO

Molecular Weight

394.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H20BrNO/c1-15-13-19(23)14-16(2)21(15)24-22(25)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,24,25)

InChI Key

VPCGKQLMZQFSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C)Br

Origin of Product

United States

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